molecular formula C17H17NO2S B2939952 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 797780-57-5

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2939952
CAS No.: 797780-57-5
M. Wt: 299.39
InChI Key: UCYPSZUJNIAEBN-UHFFFAOYSA-N
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Description

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents .

Preparation Methods

The synthesis of 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with an appropriate benzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).

Comparison with Similar Compounds

3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYPSZUJNIAEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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